molecular formula C7H5F5O2S B1362324 3-(Pentafluorosulfanyl)benzoic acid CAS No. 833-96-5

3-(Pentafluorosulfanyl)benzoic acid

Cat. No.: B1362324
CAS No.: 833-96-5
M. Wt: 248.17 g/mol
InChI Key: AKFDIYXSRGLRAB-UHFFFAOYSA-N
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Description

3-(Pentafluorosulfanyl)benzoic acid is an organosulfur compound with the molecular formula C7H5F5O2S. It is characterized by the presence of a pentafluorosulfanyl group (SF5) attached to the benzene ring, which imparts unique chemical properties to the compound. This compound is of significant interest in various fields of scientific research due to its stability and reactivity under different conditions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluorosulfanyl)benzoic acid typically involves the introduction of the pentafluorosulfanyl group onto a benzene ring. One common method is the direct fluorination of diaryldisulfides using fluorinating agents such as xenon difluoride (XeF2) or silver(II) fluoride (AgF2). This method, however, often suffers from low yields .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the condensation of benzoic acid derivatives with pentafluorosulfanyl anilines. This approach allows for the preparation of SF5-containing compounds in higher yields and with greater purity .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFDIYXSRGLRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381322
Record name 3-(Pentafluorosulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833-96-5
Record name 3-(Pentafluorosulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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